molecular formula C12H7N3O6S B2825061 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 499987-46-1

5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2825061
CAS No.: 499987-46-1
M. Wt: 321.26
InChI Key: RNRHUITXNUBAQW-UHFFFAOYSA-N
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Description

5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a nitrobenzo[d][1,3]dioxole moiety linked to a thioxodihydropyrimidine dione core, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-nitrobenzo[d][1,3]dioxole and thiourea.

    Condensation Reaction: The key step involves a condensation reaction between 6-nitrobenzo[d][1,3]dioxole and thiourea in the presence of a suitable base, such as sodium ethoxide, under reflux conditions. This reaction forms the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound. This step may require additional reagents like acetic anhydride and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The aromatic ring in the nitrobenzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used for reduction.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

Medicine

    Drug Development: The compound’s structure serves as a scaffold for designing new drugs targeting specific biological pathways.

Industry

    Material Science: The compound and its derivatives are explored for their potential use in developing new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2,4-dioxodihydropyrimidine-6(1H)-one

Biological Activity

5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrimidine core with a thioxo group and a nitro-substituted benzo[d][1,3]dioxole moiety, which together may confer various pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C12H7N3O7
  • Key Functional Groups : Nitro group, thioxo group, pyrimidine core
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde with barbituric acid under basic conditions. The reaction is generally conducted in solvents like ethanol or methanol with bases such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. The presence of the nitro group may enhance the compound's ability to scavenge free radicals and protect against oxidative stress .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an inhibitor of xanthine oxidase , an enzyme involved in the production of reactive oxygen species (ROS). Inhibiting xanthine oxidase can help mitigate oxidative stress-related diseases .

Anti-glycation Activity

The compound has shown promise in inhibiting advanced glycation end-products (AGEs), which are implicated in diabetes complications. In vitro studies have demonstrated that derivatives related to this compound inhibit α-glucosidase activity in a reversible mixed-type manner, with IC50 values ranging from 264.07 ± 1.87 µM to 448.63 ± 2.46 µM .

Comparative Analysis of Biological Activity

CompoundIC50 (µM)Activity Level
5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidineNot specifiedPotential inhibitor
Acarbose875.75 ± 2.08Standard
Rutin54.59 ± 2.20Standard

This table highlights the varying degrees of activity among different compounds tested against α-glucosidase and glycation processes.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on α-glucosidase Inhibition :
    • Compounds derived from thiopyrimidine triones demonstrated significant inhibition against α-glucosidase with varying IC50 values.
    • The most active compound exhibited an IC50 value significantly lower than that of acarbose .
  • Cytotoxicity Studies :
    • Related compounds have been tested for cytotoxic effects on various cancer cell lines. While specific data on this compound's cytotoxicity is limited, its structural analogs have shown promising results in inhibiting cell viability in prostate cancer models .

Properties

IUPAC Name

5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O6S/c16-10-6(11(17)14-12(22)13-10)1-5-2-8-9(21-4-20-8)3-7(5)15(18)19/h1-3H,4H2,(H2,13,14,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRHUITXNUBAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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